molecular formula C10H8BrN3 B1379574 7-Bromo-1-ethylbenzodiazole-5-carbonitrile CAS No. 1420800-22-1

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Cat. No. B1379574
CAS RN: 1420800-22-1
M. Wt: 250.09 g/mol
InChI Key: WMDXKBIOHZUJDY-UHFFFAOYSA-N
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Description

7-Bromo-1-ethylbenzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1420800-22-1 . Its IUPAC name is 7-bromo-1-ethyl-1H-benzo[d]imidazole-5-carbonitrile . The molecular weight of this compound is 250.1 .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile is C10H8BrN3 . The InChI code for this compound is 1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3 .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-ethylbenzodiazole-5-carbonitrile: is a versatile compound in medicinal chemistry due to its heterocyclic core, which is a common feature in many pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s bromine atom is particularly useful in medicinal chemistry as it can be used for further chemical transformations, such as cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.

Organic Synthesis

In the realm of organic synthesis, 7-Bromo-1-ethylbenzodiazole-5-carbonitrile serves as a building block for constructing more complex molecules. Its bromine substituent makes it a good candidate for various coupling reactions, such as Suzuki and Heck reactions, which are pivotal in the synthesis of diverse organic compounds. This compound can also be used in photoredox catalysis, a technique that uses light to activate a chemical reaction, which is gaining popularity due to its efficiency and sustainability .

Drug Discovery and Development

This compound’s role in drug discovery is significant due to its potential to serve as a scaffold for the development of new therapeutic agents . Its benzodiazole core is a common motif in many drugs, and the presence of the nitrile group offers a handle for further chemical modifications. Researchers can leverage this compound to design molecules that interact with biological targets, leading to the discovery of new drugs.

Bioactive Molecule Synthesis

The synthesis of bioactive molecules is another area where 7-Bromo-1-ethylbenzodiazole-5-carbonitrile is invaluable . It can be used to create compounds that have a specific biological activity, such as enzyme inhibition or receptor binding. These bioactive molecules can then be studied further to understand their mechanism of action and potential therapeutic applications.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-ethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXKBIOHZUJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232175
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

CAS RN

1420800-22-1
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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